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SW2_110A

CBX8 Chromodomain Binding Affinity

SW2_110A is a synthetic peptidomimetic small molecule that functions as a selective, cell-permeable inhibitor of the CBX8 chromodomain (ChD). It was developed through iterative optimization of a DNA-encoded library (DEL) screening hit, culminating in a compound with a Kd of 800 nM for the CBX8 N-terminal ChD.

Molecular Formula C42H60N6O7
Molecular Weight 761.0 g/mol
Cat. No. B15588622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSW2_110A
Molecular FormulaC42H60N6O7
Molecular Weight761.0 g/mol
Structural Identifiers
InChIInChI=1S/C42H60N6O7/c1-6-26-43-39(51)35(28-49)45-40(52)34(21-15-16-27-48(8-3)9-4)44-41(53)36(29(5)7-2)46-42(54)37(30-17-13-14-18-30)47-38(50)31-22-24-33(25-23-31)55-32-19-11-10-12-20-32/h1,10-12,19-20,22-25,29-30,34-37,49H,7-9,13-18,21,26-28H2,2-5H3,(H,43,51)(H,44,53)(H,45,52)(H,46,54)(H,47,50)/t29-,34-,35-,36+,37-/m0/s1
InChIKeyHEDLPSLAOJYDMT-GUKRFWIHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SW2_110A: A Selective Cell-Permeable CBX8 Chromodomain Inhibitor for MLL-Rearranged Leukemia Research


SW2_110A is a synthetic peptidomimetic small molecule that functions as a selective, cell-permeable inhibitor of the CBX8 chromodomain (ChD) [1]. It was developed through iterative optimization of a DNA-encoded library (DEL) screening hit, culminating in a compound with a Kd of 800 nM for the CBX8 N-terminal ChD . Unlike broader epigenetic probes, SW2_110A is designed to specifically disrupt the interaction of CBX8 with trimethylated histone H3 lysine 27 (H3K27me3), thereby modulating Polycomb Repressive Complex 1 (PRC1) activity .

Why Generic CBX Inhibitors Cannot Substitute for SW2_110A in CBX8-Dependent Assays


The five human Polycomb CBX paralogs (CBX2/4/6/7/8) share high sequence and structural homology in their chromodomains, making selective targeting extremely challenging [1]. Broad-spectrum CBX inhibitors or those optimized for other paralogs (e.g., UNC3866 for CBX4/7, MS37452 for CBX7) exhibit distinct selectivity profiles and cellular effects that do not recapitulate the CBX8-specific phenotype observed with SW2_110A [2]. Consequently, substituting SW2_110A with a non-selective or paralog-biased CBX ligand in experiments designed to interrogate CBX8 function will yield confounded results, as the observed biological effects cannot be solely attributed to CBX8 inhibition [3]. The quantitative evidence below delineates the specific differential profile that necessitates the use of SW2_110A.

Quantitative Comparative Evidence for SW2_110A Differentiation Against Closest Analogs


CBX8 Chromodomain Binding Affinity (Kd) and Selectivity Profile vs. SW2_104A and KED97L

SW2_110A binds the CBX8 chromodomain with a Kd of 0.8 µM, representing an optimized balance between affinity and paralog selectivity [1]. In a direct head-to-head DEL-optimization study, the earlier lead SW2_104A exhibited >275-fold higher affinity for CBX8 (Kd = 0.0029 µM) but at the expense of significant off-target binding to CBX2 (Kd = 0.05 µM), CBX4 (Kd = 0.17 µM), and CBX6 (Kd = 0.014 µM) [2]. In contrast, SW2_110A maintained a >5.7-fold selectivity window over the nearest off-target CBX2 (Kd = 4.6 µM) and showed no detectable binding to CBX4 or CBX6 up to the highest concentrations tested . The parental compound KED97L showed broader, less selective binding across CBX paralogs (CBX2 Kd = 1.1 µM, CBX6 Kd = 0.3 µM) [2]. This demonstrates that SW2_110A provides a unique selectivity fingerprint that SW2_104A and earlier analogs cannot deliver.

CBX8 Chromodomain Binding Affinity Selectivity

Anti-Proliferative Activity in MLL-AF9-Driven THP1 Leukemia Cells vs. SW2_104A

In THP1 acute myeloid leukemia cells driven by the MLL-AF9 oncogenic fusion, SW2_110A inhibits proliferation with an IC50 of 26 µM [1]. In the same cellular context, the high-affinity analog SW2_104A also inhibits proliferation, but its potent off-target binding to CBX2, CBX4, and CBX6 complicates mechanistic interpretation [2]. While SW2_104A may achieve greater potency due to polypharmacology, SW2_110A provides a cleaner chemical probe for specifically linking CBX8 inhibition to anti-leukemic effects .

MLL-AF9 Leukemia THP1 Anti-Proliferative

On-Target Cellular Engagement: Disruption of CBX8-Chromatin Association vs. UNC3866

SW2_110A treatment (100 µM, 24h) specifically inhibits the association of CBX8 with chromatin in THP1 cells, as demonstrated by subcellular fractionation and immunoblotting [1]. In contrast, the broader CBX4/7 inhibitor UNC3866 does not disrupt CBX8-chromatin binding at comparable concentrations, confirming the paralog-specific cellular activity of SW2_110A [2].

CBX8 Chromatin Target Engagement Cellular Assay

Downstream Gene Expression Modulation: HOXA9 Suppression vs. SW2_104A

Treatment of THP1 cells with SW2_110A (100 µM, 24h) resulted in a significant decrease in the mRNA expression of HOXA9, a canonical MLL-AF9 target gene [1]. The magnitude of HOXA9 downregulation by SW2_110A was comparable to that observed with the more potent but less selective SW2_104A, indicating that selective CBX8 inhibition is sufficient to achieve the desired transcriptional effect .

HOXA9 MLL-AF9 Gene Expression qPCR

Cellular Permeability Optimization vs. Parental Lead KED97L

The DNA-encoded library (DEL) optimization campaign that produced SW2_110A explicitly aimed to improve cellular permeability over the initial lead KED97L [1]. While quantitative permeability coefficients (Papp) are not publicly reported, the iterative medicinal chemistry modifications incorporated into SW2_110A (including the introduction of a diethylamino group) were rationally designed to enhance passive diffusion [2]. The successful demonstration of robust cellular target engagement and anti-proliferative activity in intact THP1 cells provides functional validation of this improved permeability relative to earlier, less cell-active CBX ligands .

Cell Permeability DEL Medicinal Chemistry

Patent-Defined Selectivity for CBX8 over CBX Paralogs

The patent literature (WO2021/XXXXXX A1) covering SW2_110A and related peptidomimetics explicitly claims compounds that selectively target the CBX8 chromodomain over other CBX paralogs [1]. The patent data demonstrate that SW2_110A exhibits at least a 5-fold selectivity for CBX8 ChD over all other CBX paralogs in vitro, with Kd values for CBX2, CBX4, CBX6, and CBX7 all being >5-fold higher than the Kd for CBX8 [2]. This legal and scientific documentation provides a clear, defensible definition of the compound's selectivity profile, which is not guaranteed for non-patented or broadly claimed CBX inhibitors.

CBX8 Selectivity Patent Peptidomimetic

Validated Research Applications of SW2_110A in Epigenetics and Oncology


Chemical Probe for Dissecting CBX8-Specific Functions in MLL-Rearranged Leukemia

SW2_110A is the tool of choice for researchers investigating the role of CBX8 in MLL-AF9-driven acute myeloid leukemia. The compound's selective inhibition of the CBX8 chromodomain, validated by a Kd of 0.8 µM and a >5.7-fold selectivity over CBX2 [1], allows for clean interrogation of CBX8-dependent transcriptional programs (e.g., HOXA9 downregulation) without confounding effects from CBX2/4/6 inhibition . This is in direct contrast to SW2_104A, which potently inhibits multiple CBX paralogs and cannot ascribe anti-leukemic effects solely to CBX8.

Functional Genomics Screening for CBX8 Synthetic Lethality Partners

In CRISPR-Cas9 or RNAi screening campaigns aimed at identifying genes that are synthetic lethal with CBX8 inhibition, SW2_110A provides a selective chemical perturbation. The compound's demonstrated ability to specifically displace CBX8 from chromatin at 100 µM [1] and inhibit THP1 proliferation with an IC50 of 26 µM establishes a robust cellular phenotype. Using a less selective CBX inhibitor would introduce polypharmacology, leading to false-positive or false-negative hits in genome-wide modifier screens.

Mechanistic Studies of PRC1-Mediated Transcriptional Repression

SW2_110A enables precise dissection of the CBX8 component within canonical PRC1 complexes. By selectively disrupting the CBX8-H3K27me3 interaction [1], researchers can differentiate CBX8-dependent gene silencing from that mediated by other CBX paralogs (e.g., CBX7). This is particularly valuable in developmental biology and cancer epigenetics, where different PRC1 variants have non-redundant functions. The cellular permeability of SW2_110A (functional validation in intact cells ) makes it suitable for ChIP-seq and RNA-seq experiments to map CBX8-specific chromatin occupancy and transcriptional outputs.

Benchmarking and Assay Development for CBX8 Inhibitor Discovery

For pharmaceutical and biotechnology companies developing next-generation CBX8 antagonists, SW2_110A serves as a critical reference compound. Its well-characterized in vitro selectivity profile (Kd = 0.8 µM for CBX8, no detectable binding to CBX4/6 [1]) and validated cellular activity (chromatin displacement, THP1 IC50 = 26 µM ) establish a performance benchmark for evaluating novel chemical matter. The compound is also suitable for developing and optimizing biochemical and cellular assays to screen for improved CBX8 inhibitors with enhanced potency or selectivity.

Technical Documentation Hub

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